BenchChemオンラインストアへようこそ!

Adamtsostatin 4

Angiogenesis Endothelial Proliferation Dose-Response

Choose Adamtsostatin 4 because it is the only commercial peptide directly representing the TSR domain of ADAMTS‑4, enabling dissection of non‑proteolytic angiogenic functions in osteoarthritis and atherosclerosis research. Its well‑characterized biphasic dose‑response in HUVEC proliferation assays—maximum activity at 10 µg/mL, declining at higher concentrations—makes it an ideal reference standard for anti‑angiogenic screening platforms, preventing false‑negatives in high‑throughput screens. Its intermediate migration inhibition (≈50% at 10 µg/mL) also provides a distinct comparator for structure–activity relationship studies within the TSR peptide family. For robust experimental validation, procure a scrambled peptide control (random permutation of GPWGDCSRTCGGGVQFSSR) to confirm sequence‑dependent anti‑angiogenic effects.

Molecular Formula C80H121N27O27S2
Molecular Weight 1957.1 g/mol
Cat. No. B14756143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamtsostatin 4
Molecular FormulaC80H121N27O27S2
Molecular Weight1957.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)CN
InChIInChI=1S/C80H121N27O27S2/c1-38(2)63(76(131)96-45(19-20-56(82)112)67(122)98-47(24-40-12-5-4-6-13-40)69(124)100-52(35-110)73(128)101-51(34-109)72(127)97-46(78(133)134)17-10-22-88-80(85)86)105-60(116)31-91-57(113)29-90-58(114)30-92-66(121)53(36-135)104-77(132)64(39(3)111)106-68(123)44(16-9-21-87-79(83)84)95-71(126)50(33-108)102-74(129)54(37-136)103-70(125)49(26-62(118)119)94-59(115)32-93-65(120)48(25-41-28-89-43-15-8-7-14-42(41)43)99-75(130)55-18-11-23-107(55)61(117)27-81/h4-8,12-15,28,38-39,44-55,63-64,89,108-111,135-136H,9-11,16-27,29-37,81H2,1-3H3,(H2,82,112)(H,90,114)(H,91,113)(H,92,121)(H,93,120)(H,94,115)(H,95,126)(H,96,131)(H,97,127)(H,98,122)(H,99,130)(H,100,124)(H,101,128)(H,102,129)(H,103,125)(H,104,132)(H,105,116)(H,106,123)(H,118,119)(H,133,134)(H4,83,84,87)(H4,85,86,88)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,63+,64+/m1/s1
InChIKeyBTLDLDSVCSOXGN-GPSCKQOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamtsostatin 4: Anti-Angiogenic Peptide Fragment from ADAMTS-4


Adamtsostatin 4, with the amino acid sequence GPWGDCSRTCGGGVQFSSR (MW 1957.11, CAS 929554-73-4), is a bioactive cryptic peptide fragment derived from residues 527-545 of the metalloproteinase ADAMTS-4 [1]. It is part of a class of endogenous angiogenesis inhibitors that originate from type I thrombospondin repeat (TSR)-containing proteins [2]. The peptide has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) in vitro, making it a valuable tool for studying angiogenic homeostasis and for anti-angiogenic therapeutic development [1].

Why Generic Substitution of Adamtsostatin 4 Fails: Unique Activity Profile Among TSR-Derived Peptides


While many anti-angiogenic peptides share a common origin in type I thrombospondin repeat (TSR) domains, they exhibit markedly different in vitro efficacy profiles. Simple substitution of one TSR-derived peptide for another is not scientifically valid due to variations in dose-response characteristics, maximum inhibition levels, and concentration-dependent behavior [1]. Specifically, Adamtsostatin 4 exhibits a distinct biphasic dose-response curve in proliferation assays and an intermediate level of migration inhibition that cannot be replicated by closely related analogs such as adamtsostatin-16 or adamtsostatin-18. The following quantitative evidence demonstrates these critical differences, which directly impact experimental design and the interpretation of angiogenic studies [2].

Adamtsostatin 4 Quantitative Evidence Guide: Comparative Activity Against TSR Peptide Analogs


Biphasic Dose-Response in Endothelial Cell Proliferation vs. Monotonic Adamtsostatin Analogs

In a head-to-head comparison of 18 TSR-derived peptides, adamtsostatin-4 exhibited a biphasic dose-response profile in HUVEC proliferation assays, distinct from the monotonic saturation observed for adamtsostatin-16 and adamtsostatin-18 [1]. This biphasic behavior is a critical differentiator, as it reflects the complex, concentration-dependent activity typical of endogenous anti-angiogenic regulators like endostatin [2].

Angiogenesis Endothelial Proliferation Dose-Response

Intermediate Inhibition of VEGF-Stimulated HUVEC Migration vs. Potent Adamtsostatin-18

In a direct comparison of anti-migratory effects on HUVECs, adamtsostatin-4 demonstrated intermediate potency. It achieved 50% inhibition of VEGF-stimulated migration at 10 μg/mL [1]. This contrasts sharply with the closely related adamtsostatin-18, which exhibited a linear dose-response and reached 80% inhibition at 30 μg/mL and 40% at 10 μg/mL [1].

Cell Migration Angiogenesis VEGF

Specific Derivation from ADAMTS-4 Metalloproteinase vs. Other ADAMTS Family Members

Adamtsostatin-4 is specifically derived from the thrombospondin type I repeat domain of ADAMTS-4 (residues 527-545) [1]. This distinguishes it from other adamtsostatins, which originate from distinct ADAMTS family members: adamtsostatin-16 from ADAMTS-16 (1133-1149) and adamtsostatin-18 from ADAMTS-18 (595-613) [2]. The biological context of ADAMTS-4, a key enzyme in aggrecan degradation and cartilage pathology, provides a unique research link for studies on osteoarthritis and matrix biology [3].

ADAMTS-4 Metalloproteinase Peptide Origin

Sequence-Specific Activity Verified by Scrambled Peptide Controls

The anti-proliferative activity of adamtsostatin-4 is sequence-specific and not due to non-specific peptide effects. This was demonstrated in direct experiments where scrambled versions of adamtsostatin-4 and other TSR-derived peptides, with randomly permuted amino acid sequences, showed no statistically significant difference from the negative control in HUVEC proliferation assays [1]. This confirms that the observed inhibition is a direct result of the precise GPWGDCSRTCGGGVQFSSR sequence.

Peptide Sequence Specificity Control

Adamtsostatin 4: Recommended Research and Industrial Application Scenarios


ADAMTS-4-Specific Angiogenesis Studies in Cartilage and Vascular Biology

Adamtsostatin 4 is the only commercially available peptide that directly represents the TSR domain of ADAMTS-4 [1]. This makes it an essential tool for researchers investigating the specific anti-angiogenic role of ADAMTS-4 in diseases where this enzyme is a key player, such as osteoarthritis and atherosclerosis. Studies using Adamtsostatin 4 can help dissect the non-proteolytic functions of ADAMTS-4 in angiogenesis, separate from its aggrecanase activity [2].

Standardized Biphasic Dose-Response Reference in Anti-Angiogenic Screening

The well-characterized biphasic dose-response of Adamtsostatin 4 in HUVEC proliferation assays [3] makes it an ideal reference standard for developing and validating new anti-angiogenic screens. Its activity peaks at 10 μg/mL and declines at higher concentrations, providing a clear benchmark for assessing the non-monotonic behavior of novel compounds. This can help prevent false-negative results in high-throughput screens where a single high concentration is used [3].

Negative Control with Scrambled Adamtsostatin 4 Peptide for Sequence-Specificity Validation

For any experimental workflow involving Adamtsostatin 4, researchers should procure a scrambled peptide control (random sequence permutation of GPWGDCSRTCGGGVQFSSR) to verify that observed anti-angiogenic effects are sequence-dependent and not due to non-specific peptide interactions [3]. This is a critical validation step for in vitro angiogenesis assays and ensures the robustness of published findings.

Comparative Angiogenesis Studies with Other TSR-Derived Peptides

Adamtsostatin 4's distinct activity profile—intermediate migration inhibition (50% at 10 μg/mL) and a specific biphasic proliferation response [3]—positions it as a key comparator for structure-activity relationship (SAR) studies within the TSR peptide family. By comparing its effects to those of adamtsostatin-16 and -18, researchers can correlate subtle sequence variations with functional outcomes in endothelial cell behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamtsostatin 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.